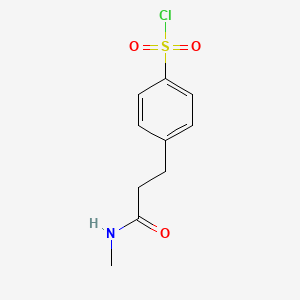

4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride

Overview

Description

The compound “{[2-(methylcarbamoyl)ethyl]carbamoyl}formic acid” has a similar structure . It has a molecular weight of 174.16 and is a powder at room temperature .

Synthesis Analysis

While specific synthesis methods for “4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride” are not available, related compounds such as “{[2-(methylcarbamoyl)ethyl]carbamoyl}formic acid” can be obtained by the reaction of ammonia NH3 and carbon dioxide CO2 at very low temperatures .

Molecular Structure Analysis

The compound “{[2-(methylcarbamoyl)ethyl]carbamoyl}formic acid” has a planar molecular structure . The H2N− group of carbamic acid, unlike that of most amines, cannot be protonated to an ammonium group H3N+− .

Physical and Chemical Properties Analysis

The compound “{[2-(methylcarbamoyl)ethyl]carbamoyl}formic acid” is a powder at room temperature . More specific physical and chemical properties for “this compound” are not available.

Scientific Research Applications

1. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance

- Overview : Benzalkonium chlorides (BACs) are chemicals with broad-spectrum antimicrobial properties. This review discusses their applications, regulatory status, and the emergence of microbial resistance due to their widespread use.

- Relevance : While not directly related to the queried compound, this study provides insight into the broader implications of using chemicals with antimicrobial properties in various applications.

- Source : Pereira & Tagkopoulos, 2019

- Overview : This report explores alternatives to methylene chloride for use in nonvolatile residue (NVR) testing and paint removal, focusing on the environmental and health impacts of using such solvents.

- Relevance : Demonstrates the scientific community's interest in finding safer, less toxic alternatives for industrial and research applications, which could be relevant to the synthesis or use of the queried compound.

- Source : Luey, Coleman, & Ternet, 2000

- Overview : Reviews progress in electrochemical technology using room-temperature ionic liquids for applications in electroplating and energy storage.

- Relevance : Although not specific to "4-(2-Methylcarbamoyl-ethyl)-benzenesulfonyl chloride," this review touches upon the use of advanced materials in electrochemical applications, which might intersect with research on similar compounds.

- Source : Tsuda, Stafford, & Hussey, 2017

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as carbamic acids and their derivatives, are known to interact with various biological targets .

Mode of Action

Carbamic acid, a structurally related compound, can be obtained by the reaction of ammonia (nh3) and carbon dioxide (co2) at very low temperatures . This suggests that the compound may interact with its targets through similar chemical reactions.

Biochemical Pathways

Related compounds such as benzimidazoles have been found to improve insulin resistance through activation of pparγ-mediated transcriptional activity , suggesting that this compound might have similar effects.

Result of Action

Related compounds have been found to have various biological activities, suggesting that this compound might have similar effects .

Action Environment

The stability of related compounds such as carbamic acid is known to be affected by temperature , suggesting that this compound might have similar characteristics.

Properties

IUPAC Name |

4-[3-(methylamino)-3-oxopropyl]benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3S/c1-12-10(13)7-4-8-2-5-9(6-3-8)16(11,14)15/h2-3,5-6H,4,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGWGASSFUXCBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3170508.png)

![bis[3,5-di(9h-carbazol-9-yl)phenyl]diphenylsilane](/img/structure/B3170512.png)

![Acetic acid, 2-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]-](/img/structure/B3170540.png)

![4-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B3170551.png)

![5-(2-hydroxyethyl)-3-methyl-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B3170556.png)

![3-[Ethyl-(4-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170573.png)

![3-[Ethyl-(2-fluoro-phenyl)-amino]-propionic acid](/img/structure/B3170574.png)

![3-[(4-Fluoro-phenyl)-methyl-amino]-propionic acid](/img/structure/B3170579.png)